Methyl 2-(isoquinolin-3-YL)acetate

Description

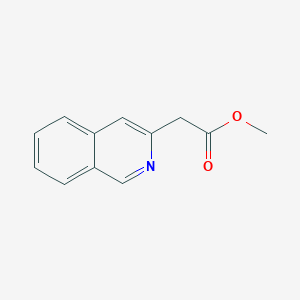

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isoquinolin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)7-11-6-9-4-2-3-5-10(9)8-13-11/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJJXEWJKQUODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Isoquinolin 3 Yl Acetate and Analogues

Historical and Modern Approaches for Constructing the Isoquinoline (B145761) Core

The synthesis of the isoquinoline nucleus has been a subject of extensive research for over a century, leading to the development of both classical and contemporary methods. These strategies offer diverse pathways to differently substituted isoquinolines, providing a versatile toolbox for organic chemists.

Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch Variations)

The Bischler-Napieralski reaction, first reported in 1893, is a cornerstone of isoquinoline synthesis. nih.gov It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline. nih.govresearchgate.net Subsequent oxidation affords the fully aromatic isoquinoline. This method is particularly effective for phenethylamides bearing electron-donating groups on the aromatic ring. nih.gov A modified Bischler-Napieralski procedure has been developed for the synthesis of 3-aryl-3,4-dihydroisoquinolines. nih.gov

The Pictet-Spengler reaction, discovered in 1911, provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. mdpi.comorganic-chemistry.org Similar to the Bischler-Napieralski reaction, the resulting tetrahydroisoquinoline can be oxidized to the corresponding isoquinoline. This reaction has been instrumental in the synthesis of numerous isoquinoline alkaloids. researchgate.net

The Pomeranz-Fritsch reaction, also originating in the late 19th century, offers another pathway to the isoquinoline core. organic-chemistry.orgthieme-connect.debeilstein-journals.orgorganic-chemistry.org This acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, directly yields the isoquinoline ring system. thieme-connect.deorganic-chemistry.orgnii.ac.jp While effective, this method can sometimes suffer from low yields due to competing side reactions. nii.ac.jp

| Reaction Name | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Transition Metal-Catalyzed Annulation and Cross-Coupling Strategies for Isoquinoline Formation

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed methods for isoquinoline synthesis, offering milder reaction conditions and greater functional group tolerance. sioc-journal.cnmdpi.com Rhodium(III)-catalyzed C-H activation and annulation of O-pivaloyl oximes with acryloylsilanes has been developed for the synthesis of highly functionalized 3-acylsilane-substituted isoquinolines. acs.org Another Rh(III)-catalyzed process involves the redox-neutral C–H activation/cyclization/isomerization of aromatic oxime esters with 1,3-dienes to produce isoquinolines with complete regioselectivity. acs.org

Palladium-catalyzed reactions are also prevalent. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. Current time information in Bangalore, IN. Furthermore, a palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines with aryl halides and carbon monoxide furnishes 3-substituted 4-aroylisoquinolines. researchgate.net Cobalt(III)-catalyzed C–H/N–N bond functionalization of arylhydrazones with internal alkynes also provides a route to highly substituted isoquinolines. google.com The use of more abundant 3d-transition metals like cobalt, manganese, iron, nickel, and copper is also gaining traction for the synthesis of isoquinoline derivatives. sioc-journal.cnmdpi.com

| Catalyst Metal | Reaction Type | Starting Materials | Key Features |

| Rhodium(III) | C-H Activation/Annulation | O-pivaloyl oximes, Acryloylsilanes | Mild conditions, broad scope |

| Rhodium(III) | C-H Activation/Isomerization | Aromatic oxime esters, 1,3-Dienes | Redox-neutral, complete regioselectivity |

| Palladium(II)/Copper(I) | Coupling/Cyclization | o-Iodobenzaldehyde imine, Terminal acetylenes | Excellent yields, short reaction times |

| Cobalt(III) | C-H/N-N Functionalization | Arylhydrazones, Internal alkynes | Redox-neutral, good functional group tolerance |

One-Pot and Multicomponent Synthesis Techniques for Substituted Isoquinolines

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like substituted isoquinolines from simple starting materials in a single operation. researchgate.netgoogle.com.na A copper(I)-mediated one-pot multicomponent method utilizes 2-bromobenzaldehyde, terminal alkynes, and tert-butylamine (B42293) as a nitrogen source under microwave irradiation to generate 3-substituted isoquinolines. researchgate.net Another three-component reaction involves the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne. Current time information in Bangalore, IN.

Furthermore, a versatile synthesis of highly substituted isoquinolines can be achieved through the convergent assembly of two to four components in a single operation, starting from the metalation of o-tolualdehyde tert-butylimines and trapping with nitriles. google.com The synthesis of pyrrolo[2,1-a]isoquinolines has also been accomplished via a three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate (B1228247), and CH acids. mdpi.com

Strategies for the Introduction and Modification of the Acetate (B1210297) Moiety at the Isoquinoline 3-Position

Once the isoquinoline core is constructed, the next critical step is the introduction of the acetate group at the C-3 position. This can be achieved through direct functionalization of the isoquinoline ring or by manipulating a pre-installed functional group.

Direct C-H Functionalization and Alkylation Approaches at C-3

Direct C-H functionalization has become a powerful tool for the late-stage modification of heterocyclic compounds. An Iridium(III)-catalyzed C(3)-H alkylation of N-acetyl-1,2-dihydroisoquinolines with acceptor-acceptor diazo compounds has been reported, which, after aromatization, leads to 3-alkyl-substituted isoquinolines. nih.govorganic-chemistry.org This method offers a direct way to form a C-C bond at the desired position.

Another approach involves the phosphite-mediated photochemical researchgate.netresearchgate.net N-to-C rearrangement of N-alkylisoquinolinium salts, which can lead to meta-C–H (C4) alkylation, but variations of this chemistry could potentially be adapted for C-3 functionalization. Iodine-catalyzed multiple C–H bond functionalization of isoquinolines with methylarenes has also been explored, although this leads to more complex trione (B1666649) structures.

Esterification and Transesterification Methods for Carboxylic Acid Precursors

A more traditional and often reliable method involves the synthesis of an isoquinoline-3-carboxylic acid precursor, which can then be converted to the corresponding methyl ester. The Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst, is a classic and widely used method for this transformation.

The synthesis of the prerequisite isoquinoline-3-carboxylic acid can be achieved through various means. For example, oxidation of a 3-methylisoquinoline (B74773) would yield the desired carboxylic acid. Alternatively, hydrolysis of an isoquinoline-3-carbonitrile, which can be prepared from the corresponding 3-haloisoquinoline or by other methods, would also provide the carboxylic acid. beilstein-journals.org Transition-metal-catalyzed carboxylation of a suitable isoquinoline precursor with carbon dioxide (CO₂) is another emerging and atom-economical approach to synthesize carboxylic acids. nih.gov

| Precursor at C-3 | Reaction to form Acetate Moiety | Key Reagents |

| Hydrogen (C-H) | Direct C-H Alkylation | Ir(III) catalyst, Diazo compound |

| Carboxylic Acid | Fischer Esterification | Methanol, Acid catalyst (e.g., H₂SO₄) |

| Halogen (e.g., Br, I) | Heck or Sonogashira Coupling followed by modification | Pd catalyst, Acrylate or Propargyl alcohol derivatives |

| Methyl | Oxidation, then Esterification | Oxidizing agent (e.g., KMnO₄), then Methanol/Acid |

| Nitrile | Hydrolysis, then Esterification | Acid or Base, then Methanol/Acid |

Derivatization of Pre-functionalized Isoquinoline Scaffolds

The introduction of functional groups, such as an acetate moiety, onto a pre-existing isoquinoline ring system is a common and effective synthetic strategy. This approach allows for the targeted modification of the isoquinoline core to produce a variety of analogues. Recent research highlights several methods for achieving such derivatizations, particularly at the C-3 position.

One prominent method involves transition-metal-catalyzed reactions. For instance, rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes containing an α-amino carboxylate group has been used to construct functionalized isoquinolone derivatives. nih.gov This process creates the core heterocyclic structure which can then be further modified. Although this builds the ring system, the principle of adding complexity to a core structure is central.

A more direct derivatization approach involves the reaction of a pre-formed isoquinoline with a suitable reagent. For example, copper(I)-catalyzed C-C coupling and annulation reactions are employed to synthesize isoquinolin-2(1H)-yl-acetamides from Ugi-4CR adducts and substituted ethanones. nih.govresearchgate.net This sequence demonstrates the creation of a complex acetamide (B32628) side chain on the isoquinoline nitrogen.

Another strategy involves the [2 + 3] cycloaddition of substituted 1-methyl-3,4-dihydroisoquinolines with reagents like dimethyl acetylenedicarboxylate (DMAD). mdpi.comuts.edu.au This reaction leads to the formation of tricyclic pyrrolo[2,1,a]isoquinoline systems, effectively derivatizing the initial isoquinoline scaffold. While not producing the simple acetate directly, it showcases how the pre-functionalized isoquinoline directs the formation of new, complex structures.

The table below summarizes selected examples of derivatization of pre-functionalized isoquinoline scaffolds leading to complex analogues.

| Starting Material | Reagent(s) | Product | Yield | Ref. |

| N-(pivaloyloxy)biphenyl-2-carboxamide | Methyl 2-(tert-butoxycarbonylamino)-5-phenylpent-4-ynoate | Methyl 2-(tert-butoxycarbonylamino)-3,3,3-trifluoro-2-((1-oxo-4-phenyl-1,2-dihydroisoquinolin-3-yl)methyl)propanoate | 71% | nih.gov |

| Ugi-4CR adduct (from 2-iodobenzaldehyde) | Acetophenone | 2-(3-Methyl-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide | 90% | nih.gov |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Dimethyl acetylenedicarboxylate (DMAD) | Methyl (2Z)-8,9-dimethoxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate | 52% | uts.edu.au |

Analytical Characterization Techniques for Synthetic Products

The structural confirmation and purity assessment of synthesized compounds like Methyl 2-(isoquinolin-3-YL)acetate and its analogues are established using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and exact mass of the synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz) reveal the connectivity of adjacent protons. For example, in isoquinoline derivatives, characteristic signals appear in the aromatic region (typically 7.0-9.5 ppm), while protons on the acetate methyl group would appear further upfield (around 3.5-4.0 ppm). nih.govrsc.orgmdpi.com

¹³C NMR (Carbon-13 NMR) identifies the different carbon environments within the molecule. The chemical shifts of carbon atoms in the isoquinoline ring and the acetate group provide definitive structural evidence. mdpi.comuts.edu.aursc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecule (typically to four decimal places). This allows for the unambiguous determination of the molecular formula by comparing the calculated mass with the experimentally found mass. mdpi.comrsc.org

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group would be expected around 1720-1740 cm⁻¹. mdpi.commdpi.com

X-ray Crystallography offers the most definitive structural proof when a suitable single crystal of the compound can be obtained. It provides the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry. mdpi.comresearchgate.net

The following table presents typical analytical data for characterized isoquinoline derivatives related to the target compound.

| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (ESI) [M+H]⁺ | Ref. |

| 12-methyl-9-(trifluoromethyl)-5,6-dihydroindolo[2,1-a]isoquinoline | 7.71 (d, 1H), 7.52 (d, 1H), 7.45 (s, 1H), 7.28-7.19 (m, 2H), 7.14 (dd, 2H), 4.08 (t, 2H), 2.99 (t, 2H), 2.48 (s, 3H) | 134.2, 133.7, 133.3, 131.6, 129.6, 128.5, 127.4, 127.3, 125.9, 125.4 (q), 123.7 (q), 119.1, 115.6 (q), 107.4, 106.1 (q), 40.3, 30.0, 10.7 | calcd for C₁₈H₁₃NF₃ (M-H)⁻ 300.1006, found 300.1009 | rsc.org |

| 3-methoxy-12-methyl-5,6-dihydroindolo[2,1-a]isoquinoline | 7.78 (d, 1H), 7.58 (dt, 1H), 7.26 (dt, 1H), 7.18 (ddd, 1H), 7.12-7.06 (m, 1H), 6.90 (dd, 1H), 6.83 (d, 1H), 4.18 (t, 2H), 3.84 (s, 3H), 3.08 (t, 2H), 2.59 (s, 3H) | 158.3, 135.2, 135.1, 130.9, 129.5, 126.9, 123.3, 121.4, 118.9, 118.5, 114.0, 112.5, 108.4, 105.5, 55.4, 40.0, 30.6, 10.7 | calcd for C₁₈H₁₈NO (M+H)⁺ 264.1383, found 264.1385 | rsc.org |

| Methyl (2Z)-8,9-dimethoxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate | 7.66 (d, 1H), 6.90 (d, 1H), 6.80 (br s, 1H), 6.05 (s, 1H), 5.73 (s, 1H), 4.31 (t, 2H), 3.89 (s, 3H), 3.78 (s, 3H), 3.10 (t, 2H) | 187.0, 166.5, 166.3, 163.2, 143.4, 138.9, 130.4, 117.6, 114.1, 113.3, 98.6, 94.3, 55.6, 51.9, 42.2, 29.0 | calcd for C₁₆H₁₆NO₄ (M+H)⁺ 286.1073, found 286.1110 | uts.edu.au |

Computational and Theoretical Investigations of Methyl 2 Isoquinolin 3 Yl Acetate and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as an isoquinoline (B145761) derivative, and its protein target.

Research on various isoquinoline analogues has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, docking studies on a series of pyrrolo[2,1-a]isoquinolines against ACP reductase (InhA) revealed that these compounds could have better anti-tuberculosis properties than the standard drug, Rifampicin. rsc.orgrsc.org The free energy of binding for these compounds ranged from -6.61 to -9.31 kcal/mol, indicating a strong and stable interaction with the receptor. rsc.org Similarly, docking simulations of dihydroisoquinoline derivatives into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP) showed that the most active compounds could form hydrogen bonds with key residues like Gly362 and coordinate with zinc ions, which is essential for their inhibitory activity. nih.gov

In the context of Alzheimer's disease, molecular docking of isoquinoline derivatives against acetylcholinesterase (AChE) has been performed. researchgate.net Although the derivatives showed a higher binding energy than the standard ligand, several compounds exhibited binding energies close to the standard, suggesting their potential as new AChE inhibitors. researchgate.net Furthermore, docking studies of isoquinoline analogues against the transient receptor potential vanilloid 1 (TRPV1) have identified compounds with high binding potency, suggesting their potential as analgesics. tandfonline.com

Interactive Data Table: Molecular Docking of Isoquinoline Analogues

| Compound Series | Target Protein | Key Findings | Binding Energy (kcal/mol) |

|---|---|---|---|

| Pyrrolo[2,1-a]isoquinolines | ACP Reductase (InhA) | Potential for anti-tuberculosis activity. rsc.orgrsc.org | -6.61 to -9.31 rsc.org |

| Dihydroisoquinoline derivatives | Leucine Aminopeptidase (LAP) | Formation of essential hydrogen bonds and zinc coordination. nih.gov | Not specified |

| Isoquinoline derivatives | Acetylcholinesterase (AChE) | Potential as new inhibitors for Alzheimer's disease. researchgate.net | Approx. -9 researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. oatext.com These methods provide insights into various molecular properties that govern the behavior of compounds like Methyl 2-(isoquinolin-3-YL)acetate and its analogues.

DFT studies on the parent isoquinoline molecule, using the B3LYP method with a 6-311++G(d, p) basis set, have determined its electronic properties. tandfonline.comfigshare.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies revealed an energy gap of 3.78 eV, indicating the molecule's stability. tandfonline.comfigshare.com The computed dipole moment was 2.004 D. tandfonline.comfigshare.com Such calculations are crucial for understanding the charge distribution and potential interaction sites of the molecule.

For isoquinoline derivatives, DFT calculations have been employed to explore their non-linear optical (NLO) properties. nih.gov By introducing electron-withdrawing groups, the energy gap of the designed compounds was reduced, suggesting their potential as NLO materials. nih.gov In another study, DFT calculations were used to explore the mechanism of isoquinoline ring-opening and denitrogenation in supercritical water, revealing that the process is significantly affected by water molecule catalysis. researchgate.net

Furthermore, DFT has been used to calculate quantum chemical descriptors for Quantitative Structure-Activity Relationship (QSAR) models of quinoline (B57606), isoquinoline, and quinazoline (B50416) derivatives against Plasmodium falciparum. researchgate.net These descriptors help in building reliable models to predict the antimalarial activity of new compounds. researchgate.net

Interactive Data Table: DFT Calculated Properties of Isoquinoline and Analogues

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|---|

| Isoquinoline | B3LYP/6-311++G(d, p) | -5.581 tandfonline.comfigshare.com | 1.801 tandfonline.comfigshare.com | 3.78 tandfonline.comfigshare.com | 2.004 tandfonline.comfigshare.com |

| Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate | DFT | -5.0279 mdpi.com | -1.3350 mdpi.com | 3.6929 mdpi.com | 3.5953 mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-protein complex over time. This technique is crucial for understanding the stability of the complex and the key interactions that maintain the binding.

MD simulations have been applied to study the behavior of various isoquinoline derivatives in complex with their target proteins. For instance, MD simulations of tetrahydro-isoquinoline derivatives with cholinesterase and α-glycosidase revealed the dynamic behaviors, stabilities, and interaction profiles of the ligand-protein complexes. researchgate.net These simulations were vital for understanding the complex stabilities and the dynamic mechanisms of ligand-protein interactions. researchgate.net

In a study of isoquinolinone derivatives as immunoproteasome inhibitors, MD simulations suggested that the most potent compound may act as a single-site binder, docking into different sites of various proteasome subunits. nih.gov Similarly, MD simulations of quinoline derivatives as protease inhibitors for SARS-CoV-2 showed that the designed compounds formed stable complexes with the target enzyme. nih.gov Analysis of conformational stability, residue flexibility, and hydrogen bonding confirmed the inhibitory potential of the designed compounds. nih.gov

Furthermore, 100 ns MD simulations of isoquinoline alkaloids with the androgen receptor demonstrated the stability, conformation, and intermolecular interactions of the ligand complexes, suggesting that these compounds could serve as lead molecules for further development. bohrium.com

Interactive Data Table: Molecular Dynamics Simulation Studies of Isoquinoline Analogues

| Compound/Analogue | Target Protein | Simulation Time | Key Findings |

|---|---|---|---|

| Tetrahydro-isoquinoline derivatives | Cholinesterase, α-glycosidase | Not specified | Revealed dynamic behaviors and stabilities of ligand-protein complexes. researchgate.net |

| Isoquinolinone derivatives | Immunoproteasome | Not specified | Suggested single-site binding and identified preferred binding sites. nih.gov |

| Quinoline derivatives | SARS-CoV-2 Protease | Not specified | Confirmed stable ligand-protein complexes and inhibitory potential. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on isoquinoline derivatives to predict their biological activities. For example, a QSAR study on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives with AKR1C3 inhibitory activity developed a robust model that can be used to design new isoquinoline derivatives with improved activity. japsonline.comjapsonline.com The model highlighted the importance of specific molecular descriptors in predicting the bioactivity. japsonline.comjapsonline.com

In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of isoquinoline-1,3-diones as cyclin-dependent kinase 4 (CDK4) inhibitors. plos.org These models showed good predictive ability and were used to design twenty new potent molecules. plos.org Similarly, a QSAR study on a series of substituted dihydroisoquinoline derivatives as leucine aminopeptidase (LAP) inhibitors provided useful information about the structural characteristics that contribute to their inhibitory potency. researchgate.net

QSAR models have also been developed for quinoline and isoquinoline derivatives as dipeptidyl peptidase-4 inhibitors and against Plasmodium falciparum, demonstrating the broad applicability of this technique in drug discovery. researchgate.netresearchgate.net

Interactive Data Table: QSAR Models for Isoquinoline Derivatives

| Compound Series | Target/Activity | QSAR Model Type | Key Statistical Parameters |

|---|---|---|---|

| 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 inhibitory activity | 3D-MoRSE | Validated statistical values indicating a robust and stable model. japsonline.comjapsonline.com |

| Isoquinoline-1,3-diones | CDK4 inhibitors | CoMFA, CoMSIA | q² = 0.695, r² = 0.947 (CoMFA); q² = 0.641, r² = 0.933 (CoMSIA) plos.org |

| Substituted dihydroisoquinoline derivatives | LAP inhibitory activity | 3D-QSAR | Provided useful information on structural characteristics for inhibitory potency. researchgate.net |

| Quinoline/isoquinoline derivatives | Dipeptidyl peptidase-4 inhibitors | Monte Carlo method | R²validation = 0.8162, Q² = 0.7778 researchgate.net |

Future Perspectives and Emerging Research Avenues for Methyl 2 Isoquinolin 3 Yl Acetate

Rational Design and Synthesis of Novel Analogues with Tuned Pharmacological Properties

The rational design of new analogues based on the Methyl 2-(isoquinolin-3-YL)acetate scaffold is a primary avenue for future research. This approach leverages structure-activity relationship (SAR) studies to systematically modify the molecule and optimize its interaction with biological targets. ontosight.aimdpi.com The isoquinoline (B145761) ring system is particularly amenable to substitution, and research indicates that modifications at various positions can profoundly influence biological activity. semanticscholar.org For instance, substitutions at the C-1, C-2, C-3, and C-4 positions have been shown to modulate activities such as anticancer, antimicrobial, and analgesic effects. semanticscholar.org

Future design strategies will likely focus on several key areas of the molecule:

The Isoquinoline Core: Introducing various substituents (e.g., hydroxyl, methoxy, halogen, alkyl groups) onto the benzene (B151609) ring portion of the isoquinoline can alter lipophilicity, electronic properties, and steric interactions, thereby fine-tuning binding affinity and selectivity for a specific target. mdpi.com

The Acetate (B1210297) Side Chain: The ester functional group is a prime candidate for modification. It can be hydrolyzed to the corresponding carboxylic acid, which may form different interactions with a target protein, or converted to a variety of amides to explore new hydrogen bonding patterns and improve metabolic stability. jst.go.jp

The Methylene Linker: The CH2 group connecting the ring to the acetate moiety can be altered to constrain the molecule's conformation, which can be crucial for fitting into a specific protein binding pocket.

The synthesis of these designed analogues can be achieved through modern synthetic methodologies. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, contemporary approaches offer greater efficiency and versatility. harvard.edu Techniques such as multicomponent reactions, domino reactions, and transition-metal-catalyzed cross-coupling reactions allow for the rapid assembly of complex and diverse isoquinoline libraries from simple precursors. d-nb.infoacs.org For example, copper-catalyzed reactions are used for creating isoquinolin-2(1H)-yl-acetamides. acs.org

| Modification Site | Potential Modification | Desired Pharmacological Outcome | Supporting Rationale/Example |

|---|---|---|---|

| Isoquinoline Ring (e.g., C-4, C-6, C-7) | Introduction of electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -OCH3, -OH) groups. | Enhanced binding affinity, target selectivity, altered metabolic stability. | SAR studies on isoquinoline derivatives show that substitutions on the ring significantly impact activity against targets like protein kinase C ζ and neuroendocrine prostate cancer cells. mdpi.comnih.gov |

| Acetate Moiety (Ester Group) | Conversion to carboxylic acid, primary/secondary/tertiary amides, or bioisosteric groups like tetrazoles. | Improved solubility, new hydrogen bonding interactions, increased metabolic stability. | Modification of an acetic acid moiety in other isoquinoline series has been used to optimize properties for CRTH2 antagonism. jst.go.jp |

| Methylene Linker | Introduction of alkyl substituents or incorporation into a cyclic system. | Conformational restriction, improved potency by optimizing fit in the target's active site. | Altering linkers between moieties is a common strategy to optimize physicochemical properties and biological activity. jst.go.jp |

| Position C-3 | Replacement of the acetate side chain with other functional groups (e.g., oxadiazole, pyrazole). | Access to new biological targets and activities. | Substitution at the 3-position of the isoquinoline analogue has been shown to yield better anti-cancer activity. semanticscholar.org New 3-substituted derivatives are actively being synthesized. d-nb.infonih.gov |

Identification of Undiscovered Biological Targets and Therapeutic Applications

The isoquinoline scaffold is associated with a vast spectrum of biological activities, suggesting that analogues of this compound could interact with a wide range of undiscovered targets. semanticscholar.orgamerigoscientific.com Known isoquinoline derivatives have demonstrated anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. semanticscholar.orgamerigoscientific.comontosight.ai This versatility provides a strong rationale for screening new analogues against diverse biological targets to uncover novel therapeutic applications. amerigoscientific.com

Potential therapeutic areas and targets for exploration include:

Oncology: Isoquinolines are known to target key cancer-related proteins such as topoisomerases (Top1/2), protein kinases (e.g., PKCζ), and enzymes involved in tumor immunosuppression like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.govjetir.orgacs.org Analogues could be developed as novel anticancer agents, potentially overcoming multidrug resistance. ontosight.aiacs.org

Infectious Diseases: The scaffold has shown promise against various pathogens. semanticscholar.orgresearchgate.net New derivatives could be tested for activity against drug-resistant bacteria, viruses (including coronaviruses), and parasites responsible for diseases like malaria. ontosight.aiscispace.com

Inflammatory Diseases: Compounds based on this scaffold have been identified as antagonists for receptors involved in inflammation, such as the chemoattractant receptor–homologous molecule expressed on Th2 cells (CRTH2), making them candidates for treating asthma and rheumatoid arthritis. jst.go.jpnih.gov

Neurodegenerative Diseases: Given the role of some isoquinolines in the central nervous system, there is potential to explore targets related to conditions like Alzheimer's disease, such as acetylcholinesterase. researchgate.net

Computational methods like reverse molecular docking can be employed to screen new derivatives against large databases of protein structures, helping to identify potential binding partners and generate hypotheses for further experimental validation. scispace.com

| Potential Biological Target Class | Specific Example(s) | Therapeutic Application | Reference |

|---|---|---|---|

| DNA Topoisomerases | Topoisomerase I, Topoisomerase II | Oncology | jetir.orgacs.org |

| Protein Kinases | Protein Kinase C ζ (PKCζ) | Rheumatoid Arthritis, Inflammation | nih.gov |

| Metabolic Enzymes (Immuno-oncology) | Indoleamine 2,3-dioxygenase (IDO1), Tryptophan 2,3-dioxygenase (TDO) | Cancer Immunotherapy | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | CRTH2 | Allergic Asthma, Inflammatory Diseases | jst.go.jp |

| Enzymes in Neurotransmission | Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |

| Enzymes in Nucleotide Metabolism | Thymidine (B127349) Phosphorylase | Oncology, Inflammatory Diseases | nih.gov |

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient and environmentally responsible production of novel isoquinoline analogues. Traditional synthetic routes often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and low yields. nih.gov Consequently, there is a significant push towards developing innovative and sustainable, or "green," synthetic methods. nih.govrsc.org

Future research in this area will focus on:

Catalysis: The use of transition-metal catalysts (e.g., palladium, rhodium, copper, ruthenium) has revolutionized the synthesis of heterocyclic compounds. These methods often proceed under milder conditions and allow for the construction of molecular complexity with high precision. numberanalytics.com

Alternative Energy Sources: Techniques like microwave-assisted synthesis can dramatically accelerate reaction times from hours to minutes, often leading to cleaner reactions and higher yields. d-nb.inforesearchgate.net

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or reusable media like 1,3-dimethylurea/L-(+)-tartaric acid is a key goal of sustainable chemistry. rsc.org

These modern synthetic strategies not only align with the principles of green chemistry but also enable the rapid generation of diverse chemical libraries needed for high-throughput screening and drug discovery. rsc.org

| Synthetic Approach | Description | Advantages over Traditional Methods | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Using catalysts like Pd, Cu, or Ru to facilitate C-H activation and cross-coupling reactions. | High efficiency, milder reaction conditions, broad substrate scope. | numberanalytics.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, operational simplicity, rapid library generation. | d-nb.inforesearchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Dramatically reduced reaction times, improved yields, fewer side products. | researchgate.net |

| Green Reaction Media | Employing environmentally benign solvents or reusable deep eutectic solvents. | Reduced environmental impact, non-toxic, often biodegradable and inexpensive. | rsc.org |

Integration of Cheminformatics and Artificial Intelligence for Accelerated Discovery and Optimization

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new drugs based on the this compound scaffold. mdpi.comlifechemicals.com These computational tools can analyze vast datasets, predict molecular properties, and guide the design process, making it faster, cheaper, and more efficient than traditional trial-and-error approaches. mdpi.comnih.gov

Key applications in the context of isoquinoline drug discovery include:

Virtual High-Throughput Screening (vHTS) and Molecular Docking: Computational models can "dock" thousands of virtual analogues into the 3D structure of a biological target. This process predicts the binding affinity and orientation of each compound, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. jetir.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By training these models on existing data, researchers can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules. researchgate.net

In Silico ADMET Prediction: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity (ADMET). AI and machine learning models can predict these properties early in the discovery process, helping to eliminate compounds with unfavorable profiles before significant resources are invested. researchgate.netmdpi.comlifechemicals.com

De Novo Drug Design: Generative AI models, a cutting-edge application of deep learning, can design entirely novel molecules from scratch. mdpi.com By learning the underlying rules of chemistry and the features required for binding to a specific target, these models can propose new isoquinoline-based structures with optimized properties that a human chemist might not have conceived. lifechemicals.com

By combining these in silico techniques, the drug discovery pipeline can be significantly accelerated, enabling a more focused and rational approach to developing the next generation of isoquinoline-based therapeutics. mdpi.com

| Computational Technique | Application in Isoquinoline Drug Discovery | Primary Benefit | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of designed analogues to a specific protein target. | Prioritizes compounds for synthesis, reducing wasted effort. | jetir.orgresearchgate.net |

| QSAR Modeling | Establishing a correlation between structural features and biological activity to guide analogue design. | Accelerates the optimization of potency and selectivity. | researchgate.net |

| In Silico ADMET Prediction | Forecasting pharmacokinetic and toxicity properties of virtual compounds. | Reduces late-stage attrition by identifying problematic compounds early. | mdpi.comlifechemicals.com |

| Generative AI / Deep Learning | Designing novel molecular structures with desired properties (e.g., high potency, good ADMET profile). | Explores a vast chemical space to identify innovative drug candidates. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.